molecular formula C20H22N2OS B5224204 3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone

3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone

Cat. No. B5224204
M. Wt: 338.5 g/mol
InChI Key: VEHOJDQFFBYMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the quinazolinone family, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone is not fully understood. However, studies have shown that the compound exerts its anticancer activity through the induction of apoptosis, which is a programmed cell death mechanism. The compound has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. In addition, the compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. The compound has been found to induce the production of reactive oxygen species (ROS), which are known to play a role in the induction of apoptosis. In addition, the compound has been shown to increase the expression of pro-apoptotic proteins, such as Bax and caspase-3, while decreasing the expression of anti-apoptotic proteins, such as Bcl-2. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone in lab experiments is its potent anticancer activity. The compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone. One of the directions is to investigate the compound's potential as an antiviral and antimicrobial agent. Another direction is to explore the compound's activity against other cancer types, such as leukemia and melanoma. In addition, further studies are needed to elucidate the compound's mechanism of action and to optimize its chemical structure for improved solubility and bioavailability.

Synthesis Methods

The synthesis of 3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone can be achieved through various methods. One of the most commonly used methods is the reaction of 2-aminobenzyl alcohol with 3-methylbutyl isothiocyanate in the presence of a base, such as potassium carbonate, to yield the target compound. Another method involves the reaction of 2-aminobenzyl alcohol with 3-methylbutyl isocyanate in the presence of a base, such as sodium hydride, followed by reaction with benzyl chloride to yield the target compound.

Scientific Research Applications

3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, the compound has been shown to possess antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

3-benzyl-2-(3-methylbutylsulfanyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-15(2)12-13-24-20-21-18-11-7-6-10-17(18)19(23)22(20)14-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHOJDQFFBYMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.